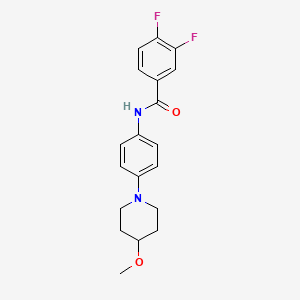

3,4-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is known to have a unique mechanism of action, which makes it a promising candidate for further investigation.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Indole derivatives, which include compounds similar to 3,4-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide, have been studied for their antiviral properties. These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural features of these molecules allow them to bind with high affinity to viral proteins, potentially interfering with the virus’s ability to replicate.

Anti-inflammatory Properties

The indole nucleus, present in this compound, is known for its anti-inflammatory effects. Researchers have synthesized various indole derivatives to screen for pharmacological activities, including anti-inflammatory responses. This is particularly relevant in the development of new medications for chronic inflammatory diseases .

Anticancer Potential

Compounds with an indole base structure have been explored for their anticancer activities. They can act on multiple pathways involved in cancer cell proliferation and survival. The ability to design indole derivatives that target specific receptors or enzymes makes them promising candidates for cancer therapy research .

Anti-HIV Effects

Indole derivatives have also been investigated for their potential to inhibit HIV. By affecting the enzymes or proteins crucial for the HIV life cycle, these compounds could serve as a basis for developing new anti-HIV medications .

Antioxidant Capabilities

The indole scaffold is associated with antioxidant properties, which are important in combating oxidative stress—a condition linked to various diseases, including neurodegenerative disorders. Research into indole derivatives like 3,4-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide could lead to the development of potent antioxidants .

Antimicrobial and Antitubercular Activities

Indole derivatives have shown significant antimicrobial and antitubercular activities. Their mechanism of action often involves disrupting the cell wall synthesis of bacteria or interfering with the bacterial DNA replication process. This makes them valuable in the study of new antibiotics .

Antidiabetic Actions

Research has indicated that indole derivatives can play a role in managing diabetes. They may affect insulin secretion or insulin sensitivity, which are crucial in the treatment of diabetes. The exploration of compounds like 3,4-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide could provide insights into novel antidiabetic therapies .

Antimalarial Properties

The fight against malaria has led to the investigation of various chemical compounds, including indole derivatives. These compounds can inhibit the growth of Plasmodium species, the parasites responsible for malaria. Studying the antimalarial potential of these derivatives is key to developing new treatments for this life-threatening disease .

Eigenschaften

IUPAC Name |

3,4-difluoro-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N2O2/c1-25-16-8-10-23(11-9-16)15-5-3-14(4-6-15)22-19(24)13-2-7-17(20)18(21)12-13/h2-7,12,16H,8-11H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXUTEFWJHGLGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Difluoro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![15-Chloro-7,8,9,10,11,13-hexahydrocyclohepta[1,2-d]phthalazino[2',1'-2,1]pyrim idino[4,5-b]thiophen-12-one](/img/structure/B2604870.png)

![3-({[1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B2604873.png)

![N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2604880.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(methylthio)benzamide hydrochloride](/img/structure/B2604883.png)

![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2604885.png)